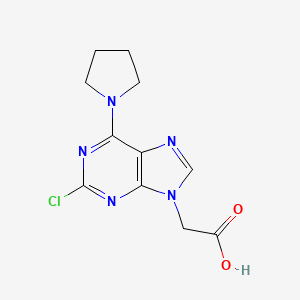

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-pyrrolidin-1-ylpurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2/c12-11-14-9(16-3-1-2-4-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUHQVZSIPHOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212757 | |

| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374407-87-0 | |

| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

C-N Coupling for Pyrrolidinyl Substitution at Position 6

A key step is the substitution at position 6 of the purine ring with the pyrrolidin-1-yl group. This is typically achieved by a palladium-catalyzed C-N coupling reaction using 2-chloropurine derivatives as substrates.

- Reaction conditions : Use of a catalytic system such as Pd2(dba)3 with bulky phosphine ligands (e.g., P(t-Bu)3) in degassed solvents like N-methylpyrrolidone (NMP) or toluene.

- Base : Cesium carbonate (Cs2CO3) or sodium tert-butoxide.

- Temperature : Elevated temperatures around 100–130 °C.

- Time : 12–20 hours under nitrogen atmosphere.

- Outcome : Efficient substitution of chlorine at position 6 by pyrrolidine, yielding 2-chloro-6-(pyrrolidin-1-yl)purine intermediates.

This method is supported by patent WO2005097135A2, which describes C-N coupling at position 6 using palladium catalysis and bases in dry, degassed solvents, with subsequent purification by chromatography.

Introduction of the Acetic Acid Side Chain at N9

The acetic acid moiety can be introduced via alkylation of the purine nitrogen (N9) with haloacetic acid derivatives or esters, followed by hydrolysis if necessary.

- Typical approach : Reaction of the 2-chloro-6-(pyrrolidin-1-yl)purine intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions.

- Base : Potassium carbonate or sodium hydride.

- Solvent : Polar aprotic solvents such as DMF or DMSO.

- Temperature : Mild heating (room temperature to 60 °C).

- Hydrolysis : Ester hydrolysis under acidic or basic conditions to yield the free acetic acid.

An analogous synthesis of ethyl 2-(2-chloro-6-(pyrrolidin-1-yl)-9H-purin-9-yl)acrylate has been reported, involving the reaction of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine with ethyl propiolate in the presence of triphenylphosphine, sodium acetate, and acetic acid at 105 °C for 12 hours under nitrogen, followed by extraction and purification. This provides a precedent for acetic acid side chain introduction.

Alternative Solid-Phase Synthesis

Patent literature also describes solid-phase synthesis methods:

- Attachment of 2,6-dichloropurine to a Rink acid resin.

- Subsequent substitution at position 6 with pyrrolidine by amine addition.

- C-N coupling at position 2 on resin using palladium catalysis.

- Cleavage from resin and purification by preparative HPLC.

This method allows for efficient synthesis and purification, especially useful for analog libraries.

Purification Techniques

- Extraction with aqueous sodium bicarbonate (10%) and ethyl acetate.

- Flash silica gel chromatography.

- Preparative medium pressure liquid chromatography (MPLC).

- Reverse-phase HPLC using gradients of aqueous acetonitrile with trifluoroacetic acid.

These techniques ensure high purity of the final compound suitable for research applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | C-N coupling at position 6 | Pd2(dba)3 / P(t-Bu)3, Cs2CO3, NMP, 100 °C, 12-20 h, N2 | Formation of 2-chloro-6-(pyrrolidin-1-yl)purine |

| 2 | Alkylation at N9 | Ethyl bromoacetate or ethyl chloroacetate, K2CO3, DMF, RT-60 °C | Introduction of ester side chain |

| 3 | Hydrolysis | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Conversion of ester to acetic acid |

| 4 | Purification | Extraction, flash chromatography, HPLC | Isolation of pure product |

Research Findings and Optimization Notes

- The use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and selectivity.

- Elevated temperatures and inert atmosphere prevent side reactions.

- Stepwise addition of solvents and controlled reaction monitoring by TLC ensure high yield and purity.

- Solid-phase synthesis offers a scalable alternative with simplified purification.

- The presence of the chloro substituent at position 2 is retained throughout synthesis, enabling further functionalization if needed.

Concluding Remarks

The preparation of this compound is well-established through palladium-catalyzed C-N coupling for pyrrolidinyl substitution and subsequent alkylation/hydrolysis to install the acetic acid side chain. The synthetic methods are supported by detailed experimental protocols from patents and peer-reviewed literature, emphasizing catalyst choice, reaction conditions, and purification strategies to achieve high purity and yield.

This compound's synthesis is critical for medicinal chemistry applications, given its role as a purine derivative with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce different oxidized forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with diverse functionalities .

Biology

The compound is under investigation for its biological activity , particularly its interactions with cellular processes and biological macromolecules. Research has shown that it can influence enzyme activities and receptor functions, which may lead to significant insights into cellular signaling pathways .

Medicine

In medicinal chemistry, ongoing studies are exploring its potential as a therapeutic agent . Preliminary findings suggest that it may exhibit anticancer properties and could be effective against proliferative diseases. For instance, derivatives of purine compounds have shown promise in treating conditions like cancer by targeting specific pathways involved in cell proliferation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesizing various derivatives |

| Biology | Interaction with biological systems | Modulates enzyme activity; potential cellular signaling influence |

| Medicine | Therapeutic applications | Anticancer properties; potential use against proliferative diseases |

Case Study 1: Antitumor Activity

A study focused on a series of 2,6,9-trisubstituted purine derivatives, including this compound, demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit cancer cell growth by interfering with DNA replication processes .

Case Study 2: Antiviral Properties

Research has also indicated that derivatives linked to the purine structure exhibit antiviral properties against herpes simplex virus type 1 (HSV-1). Compounds similar to this compound were shown to be effective against acyclovir-resistant strains, highlighting their potential in antiviral drug development .

Mechanism of Action

The mechanism of action of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below compares the target compound with analogues differing at positions 2, 6, and 9:

Biological Activity

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₁₀ClN₅

- Molecular Weight : 199.65 g/mol

- SMILES Notation :

C1=NC(Cl)=NC2=C1N=CN2C(=O)CCN(C)C

Research indicates that this compound functions primarily as an ATP competitive inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound can induce apoptosis in proliferating cells, making it a candidate for cancer therapies .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

In Vitro Studies

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- LLC-PK1 (non-cancerous)

Case Studies

A notable case study involved the use of related purine derivatives in treating various cancers, demonstrating that modifications in the purine structure could lead to enhanced biological activity. Specifically, derivatives similar to this compound were shown to significantly reduce tumor size in xenograft models .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other purine derivatives:

| Compound Name | IC50 (μM) | Target Enzyme | Activity Type |

|---|---|---|---|

| This compound | 4.98 - 14.65 | Topoisomerase II | Anticancer |

| 9H-Purine Derivative A | 5.00 | Topoisomerase II | Anticancer |

| 9H-Purine Derivative B | 10.00 | Topoisomerase I | Anticancer |

Q & A

Q. What are common synthetic routes for preparing (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid?

The synthesis typically involves coupling a chloropurine core with pyrrolidine and acetic acid derivatives. A general method includes using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids in toluene under reflux, followed by purification via column chromatography . For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine derivatives can react with substituted phenylboronic acids using Pd(Ph₃)₄ and K₂CO₃ . The acetic acid moiety may be introduced via ester hydrolysis or direct substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and purity (e.g., δ ~8.5 ppm for purine protons) .

- Mass spectrometry (ESI-HRMS) for molecular weight verification (e.g., [M+H]⁺ peaks) .

- HPLC with UV detection to assess purity and stability under varying conditions (e.g., reverse-phase C18 columns) .

Q. How can researchers evaluate the biological activity of this compound?

Initial screening involves in vitro assays such as:

- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorometric or colorimetric substrates .

- Antiviral activity via plaque reduction assays in cell cultures (e.g., measuring EC₅₀ values) .

- Cytotoxicity profiling (MTT/XTT assays) to determine selectivity indices .

Q. What safety precautions are necessary when handling this compound?

Based on analogous purine derivatives:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C, protected from light and moisture .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed syntheses?

- Solvent selection : Replace toluene with DMF or THF to enhance solubility of polar intermediates .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for better turnover in sterically hindered reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining high yields .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response reanalysis : Confirm linearity of activity across concentrations using Hill slope modeling .

- Metabolic stability assays : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Structural analogs : Compare activity of derivatives with/without the acetic acid group to identify pharmacophores .

Q. How can X-ray crystallography address challenges in structural determination?

- Use SHELXL for refinement of high-resolution data, applying TWIN commands for twinned crystals .

- Employ ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/planarity of the purine ring .

- For low-resolution data, integrate Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What advanced methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C), then monitor via LC-MS .

- Isotopic labeling : Use ¹⁴C-labeled acetic acid moieties to track metabolic breakdown in hepatocyte models .

Q. How can molecular docking predict binding modes to target proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.